

Applications of Texas Red-X in Neuroscience Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Texas Red-X, a bright, red-emitting fluorescent dye, serves as a versatile tool in neuroscience research. Its utility stems from its ability to be conjugated to a variety of molecules, including antibodies and dextrans, enabling the visualization and tracking of specific cellular and subcellular components within the nervous system. The "X" designation refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which enhances conjugation efficiency and often improves the fluorescence yield of the resulting conjugate.[1] This document provides detailed application notes and protocols for the use of **Texas Red-X** in key neuroscience research techniques.

Core Applications in Neuroscience

Texas Red-X is predominantly utilized in fluorescence microscopy and flow cytometry.[1][2] Its primary applications in neuroscience include:

- Immunofluorescence (IF): For the localization of specific proteins within neurons and glial cells. **Texas Red-X**-conjugated secondary antibodies are commonly used to detect primary antibodies raised against a target of interest.[1][3]
- Neuronal Tracing: For mapping neuronal projections and studying neural circuits. Texas
 Red-X conjugated to dextran is a popular anterograde tracer, allowing for the visualization of axonal pathways from the cell body to the terminals.[4][5]



Data Presentation: Fluorophore Properties

For effective experimental design, it is crucial to understand the spectral properties of **Texas Red-X** and how it compares to other commonly used red fluorophores in neuroscience. While direct quantitative comparisons can be application-specific, the following table summarizes key characteristics.

Fluorop hore	Excitati on Max (nm)	Emissio n Max (nm)	Molecul ar Weight (g/mol)	Quantu m Yield	Extincti on Coeffici ent (cm ⁻¹ M ⁻	Key Advanta ges	Commo n Alternat ives
Texas Red-X, SE	595	615	~625	~0.93	~85,000	Good brightnes s and photosta bility.[3]	Alexa Fluor 594, Cy3
Alexa Fluor 594	590	617	~1250	0.66	92,000	Generally brighter and more photosta ble than Texas Red.[1]	Texas Red-X, DyLight 594
СуЗ	550	570	~767	0.15	150,000	Very bright, but can be less photosta ble than Alexa Fluors.[7]	Alexa Fluor 555, Rhodami ne Red-X



Experimental Protocols Immunofluorescent Staining of Cultured Neurons

This protocol outlines the use of a **Texas Red-X** conjugated secondary antibody for the detection of a target protein in cultured neurons.

Materials:

- Cultured neurons on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[9]
- Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100
- Primary Antibody (specific to the target protein)
- Texas Red-X-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Fixation:
 - Rinse cultured neurons briefly with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:



- Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.[9]
- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.[9]
- · Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
- · Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the Texas Red-X-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Protect from light from this point forward.
 - Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS for 5 minutes each in the dark.
 - Incubate with a nuclear counterstain like DAPI for 5 minutes, if desired.
 - Rinse briefly with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- · Imaging:



 Visualize the staining using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and the counterstain.

Anterograde Neuronal Tracing with Texas Red-X Dextran

This protocol describes the injection of **Texas Red-X** conjugated dextran into a specific brain region for anterograde tracing of neuronal projections.

Materials:

- Texas Red-X conjugated Dextran (e.g., 10,000 MW, lysine-fixable)
- Sterile Saline or Artificial Cerebrospinal Fluid (aCSF)
- Anesthetic agent
- Stereotaxic apparatus
- Microsyringe or glass micropipette
- Perfusion solutions (Saline followed by 4% PFA)
- Cryoprotectant (e.g., 30% sucrose in PBS)
- Microtome or Cryostat
- Fluorescence microscope

Procedure:

- Preparation of Tracing Agent:
 - Dissolve the Texas Red-X dextran in sterile saline or aCSF to the desired concentration (typically 5-10% w/v).
- · Animal Surgery and Injection:
 - Anesthetize the animal and mount it in a stereotaxic frame.

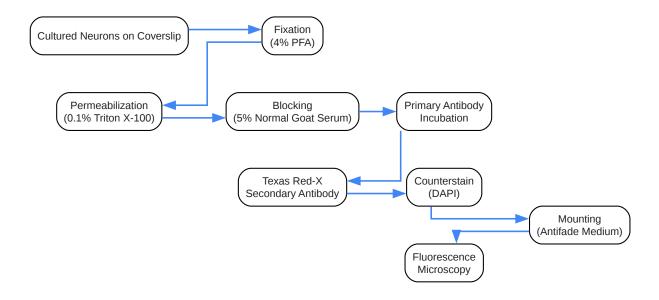


- Perform a craniotomy over the target brain region.
- Lower the microsyringe or glass micropipette to the desired coordinates.
- Inject a small volume (e.g., 50-200 nL) of the Texas Red-X dextran solution slowly over several minutes.[4]
- Leave the needle in place for an additional 5-10 minutes to minimize backflow.
- Withdraw the needle slowly, suture the incision, and allow the animal to recover.
- Survival Period:
 - Allow for a survival period of 3-14 days for the tracer to be transported along the axons.[5]
 The optimal time will depend on the neuronal pathway being studied.
- Perfusion and Tissue Processing:
 - Deeply anesthetize the animal and perform a transcardial perfusion, first with saline to clear the blood, followed by 4% PFA for fixation.
 - Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
 - Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.
- Sectioning and Imaging:
 - Freeze the brain and cut coronal or sagittal sections (e.g., 40 μm thick) using a cryostat or freezing microtome.
 - Mount the sections on microscope slides.
 - Visualize the labeled axons and terminals using a fluorescence microscope with the appropriate filter set for Texas Red.

Visualizations



Experimental Workflow for Immunofluorescence Staining

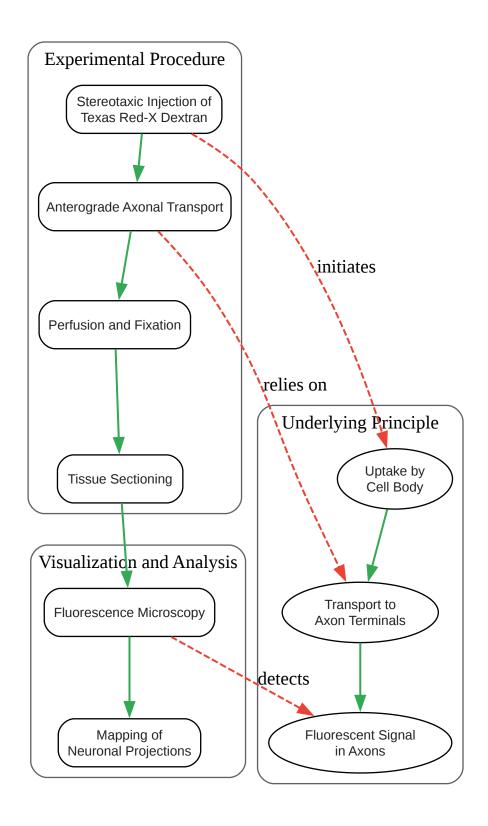


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Caption: Workflow for immunofluorescent staining of cultured neurons.

Logical Relationship in Anterograde Neuronal Tracing





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Caption: Logical flow of an anterograde neuronal tracing experiment.



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